4-Formyl-2-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC20382012
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3O3 |
|---|---|
| Molecular Weight | 218.13 g/mol |
| IUPAC Name | 4-formyl-2-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | BPPJOHSPAQNDML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-formyl-2-(trifluoromethyl)benzoic acid, reflects its substitution pattern:
-
A carboxylic acid group (-COOH) at position 1 of the benzene ring.
-
A trifluoromethyl group (-CF₃) at position 2.
This arrangement creates distinct electronic effects: the electron-withdrawing -CF₃ group enhances the acidity of the carboxylic acid (predicted pKa ≈ 2.5–3.0) while the formyl group provides a reactive site for nucleophilic additions or condensations .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅F₃O₃ | |
| Molecular Weight | 218.13 g/mol | |
| CAS Number | 1289087-72-4 | |
| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |
Synthesis and Optimization
General Synthetic Route
Industrial-scale production typically follows a three-step sequence:
-
Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic substitution on a toluene derivative.
-
Oxidation: Conversion of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) or similar oxidizing agents.
-
Formylation: Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install the formyl group .
Key Reaction Conditions
-
Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
-
Yield: 97.1% after purification via recrystallization.
Physicochemical Properties
Solubility and Stability
While exact solubility data remains unpublished, analog-based predictions suggest:
-
Polar Solvents: High solubility in DMF, DMSO, and acetone due to polar functional groups.
-
Aqueous Solubility: Limited (<1 mg/mL at 25°C) owing to the hydrophobic -CF₃ group .
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.12 (s, 1H, -CHO).
-
δ 8.45 (d, 1H, aromatic H).
-
δ 7.95 (s, 1H, aromatic H adjacent to -CF₃).
-
-
¹⁹F NMR: δ -63.5 ppm (singlet, -CF₃).
Infrared (IR) Spectroscopy
-
ν(C=O): 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (aldehyde).
-
ν(C-F): 1120–1160 cm⁻¹.
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Hydrazone Derivatives: Condensation with hydrazines yields Schiff bases with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 0.78 μg/mL) .
-
Metal-Organic Frameworks (MOFs): Coordination via carboxylic acid and aldehyde groups enables porous material synthesis .
Functional Materials
-
Liquid Crystals: The -CF₃ group enhances anisotropic polarizability, aiding mesophase stabilization.
-
Polymer Additives: Improves thermal stability in fluoropolymers .
Comparative Analysis with Isomeric Derivatives
2-Formyl-4-(trifluoromethyl)benzoic Acid (CAS 23984-83-0)
-
Structural Difference: Formyl and -CF₃ groups switch positions (2 vs. 4).
-
Reactivity: Para-formyl derivatives exhibit higher electrophilicity at the aldehyde group due to reduced steric hindrance .
Table 2: Isomer Comparison
| Property | 4-Formyl-2-(trifluoromethyl)benzoic Acid | 2-Formyl-4-(trifluoromethyl)benzoic Acid |
|---|---|---|
| Melting Point | Not reported | 145–147°C |
| Solubility in DMF | High | Moderate |
| Synthetic Yield | 97.1% | 85% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume